2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid
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Overview
Description
2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a benzoic acid derivative. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of pyrazole N-oxide.
Reduction: Conversion of nitro group to amine.
Substitution: Introduction of nitro or halogen groups on the benzoic acid ring.
Scientific Research Applications
2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of enzyme activity. The benzoic acid moiety can enhance the compound’s binding affinity through additional interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the aminomethyl linkage.
2-(1-methyl-1H-pyrazol-3-yl)acetic acid: Contains an acetic acid moiety instead of benzoic acid.
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is unique due to its specific aminomethyl linkage, which can influence its reactivity and binding properties. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-[[(1-methylpyrazol-3-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H13N3O2/c1-15-7-6-11(14-15)13-8-9-4-2-3-5-10(9)12(16)17/h2-7H,8H2,1H3,(H,13,14)(H,16,17) |
InChI Key |
AAROIHXNLWRQKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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